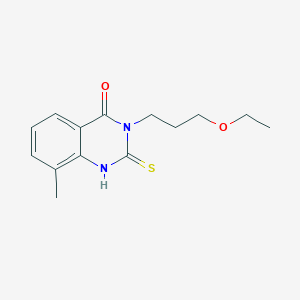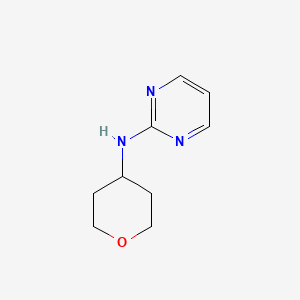
N-(oxan-4-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(oxan-4-yl)pyrimidin-2-amine” is a non-polymer compound with the molecular formula C9H12ClN3O and a molecular weight of 213.664 . It is also known as 5-chloranyl-N-(oxan-4-yl)pyrimidin-2-amine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring attached to an oxan-4-yl group . The Isomeric SMILES notation isc1c(cnc(n1)NC2CCOCC2)Cl . Physical And Chemical Properties Analysis
“this compound” is a crystalline solid . It has a molecular weight of 213.664 . The compound’s Isomeric SMILES notation isc1c(cnc(n1)NC2CCOCC2)Cl .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of pyrimidine linked heterocyclic compounds, showcasing the versatility of pyrimidine derivatives in constructing complex molecules with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
- Facile Synthesis Techniques : Studies have explored acid-catalyzed reactions involving pyrimidin-2-amine derivatives, leading to the formation of new heterocyclic structures with moderate to good yields. This highlights the compound's role in facilitating the synthesis of novel organic molecules (Gazizov et al., 2015).
Medicinal Chemistry and Drug Discovery
- Antifungal and Antibacterial Agents : The structural modification of pyrimidin-2-amine derivatives has been investigated for developing new antimicrobial agents. These compounds have been evaluated for their potential in treating various microbial infections by inhibiting growth or destroying harmful bacteria and fungi (Titi et al., 2020).
- Chronic Myeloid Leukemia : N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a compound structurally similar to N-(oxan-4-yl)pyrimidin-2-amine, has been synthesized and evaluated as a potential template for drug design against chronic myelogenous leukemia (CML), demonstrating the potential therapeutic applications of such derivatives (Moreno-Fuquen et al., 2021).
Biochemical Research
- Protein Interactions : Pyrimidin-2-amine derivatives have been used to investigate interactions with biological molecules like bovine serum albumin (BSA), providing insights into how these compounds may interact with proteins within biological systems. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs (Meng et al., 2012).
Environmental and Material Science
- Corrosion Inhibition : Some pyrimidin-2-amine derivatives have been studied for their effectiveness as corrosion inhibitors for metals, indicating their utility in industrial applications for protecting materials from degradation (Ashassi-Sorkhabi et al., 2005).
Mécanisme D'action
Target of Action
N-(oxan-4-yl)pyrimidin-2-amine is a compound that has been identified to have potential activity against various targets. For instance, it has been suggested that similar compounds may have inhibitory activity against Polo-like kinase 4 (PLK4) , a serine/threonine protein kinase that is a master regulator of centriole duplication and is significant for maintaining genome integrity . Overexpression of PLK4 has been detected in a variety of cancers, making it a candidate anticancer target .
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, such as plk4 . By inhibiting the activity of these targets, these compounds can potentially disrupt the processes that these targets are involved in, such as centriole duplication in the case of PLK4 .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For example, if PLK4 is indeed a target of this compound, then the pathways related to centriole duplication and genome integrity maintenance could be affected .
Pharmacokinetics
Similar compounds have been shown to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The result of the action of this compound would depend on its exact targets and mode of action. If it indeed acts as an inhibitor of PLK4, it could potentially disrupt centriole duplication and affect genome integrity, which could lead to antiproliferative activity against cancer cells .
Propriétés
IUPAC Name |
N-(oxan-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-10-9(11-5-1)12-8-2-6-13-7-3-8/h1,4-5,8H,2-3,6-7H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHWXORUAMKZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

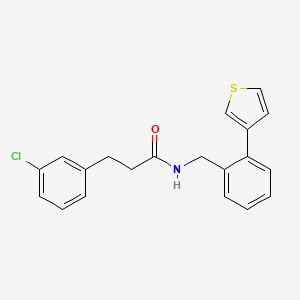

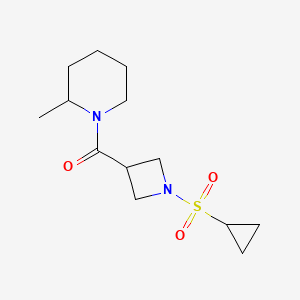
![5-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2717310.png)
![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)
![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)
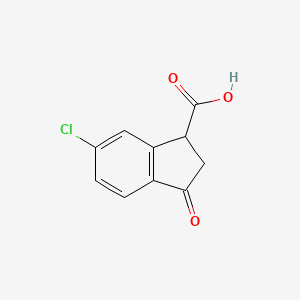

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
